molecular formula C13H11NO2 B8287473 3-(3'-Formyl-4'-hydroxybenzyl)pyridine

3-(3'-Formyl-4'-hydroxybenzyl)pyridine

Cat. No.: B8287473
M. Wt: 213.23 g/mol
InChI Key: IKTPTXRNENTYQS-UHFFFAOYSA-N
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Description

3-(3'-Formyl-4'-hydroxybenzyl)pyridine is a pyridine derivative featuring a benzyl substituent at the 3-position of the pyridine ring. The benzyl group is further substituted with a formyl (-CHO) group at the 3' position and a hydroxyl (-OH) group at the 4' position. This unique structure combines the electron-deficient pyridine ring with polar functional groups, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-hydroxy-5-(pyridin-3-ylmethyl)benzaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-12-7-10(3-4-13(12)16)6-11-2-1-5-14-8-11/h1-5,7-9,16H,6H2

InChI Key

IKTPTXRNENTYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(3'-Formyl-4'-hydroxybenzyl)pyridine with structurally related pyridine derivatives from the literature:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
This compound 3'-CHO, 4'-OH ~243.25* Not reported Pyridine, formyl, hydroxyl High polarity, reactive formyl
2-Amino-4-(2-Cl-5-(4-Ph)Pyridin-3-Yl)-1-(4-Ph)Pyridine 2-Cl, 4-Ph, amino 466–545 268–287 Chloro, amino, phenyl High thermal stability
Gastrodinol (from Gastrodia elata) 4'-hydroxybenzoyl Not reported Not reported Indole, hydroxybenzoyl Antimicrobial (MIC: 1 mg/mL)
3-Trifluoromethylpyridine 3-CF₃ 147.11 Not reported Trifluoromethyl Lipophilic, electron-deficient

*Calculated based on molecular formula C₁₃H₁₁NO₂.

Key Observations :

  • Electrophilic Reactivity : The formyl group in this compound renders it more reactive toward nucleophiles compared to chloro- or trifluoromethyl-substituted pyridines .
  • Thermal Stability : Analogs with chloro and phenyl groups (e.g., compounds from ) exhibit higher melting points (268–287°C), likely due to stronger intermolecular interactions (e.g., π-π stacking) compared to the formyl/hydroxyl-substituted compound .
  • Bioactivity Potential: While gastrodinol (a hydroxybenzoyl-substituted indole) shows antimicrobial activity, the formyl group in this compound may modulate similar bioactivity through distinct mechanisms, such as aldehyde-mediated protein binding .

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